molecular formula C13H8O4 B100493 4-Methoxy-1,8-naphthalic anhydride CAS No. 17190-36-2

4-Methoxy-1,8-naphthalic anhydride

Cat. No. B100493
CAS RN: 17190-36-2
M. Wt: 228.2 g/mol
InChI Key: SZWLNOVKOIIIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1,8-naphthalic anhydride, also known as MNA, is a chemical compound that has been used in various scientific research studies. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C12H8O4. MNA is commonly used in organic synthesis and has been found to have potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-Methoxy-1,8-naphthalic anhydride is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. 4-Methoxy-1,8-naphthalic anhydride has also been found to inhibit the activity of nuclear factor-kappa B, a transcription factor that is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
4-Methoxy-1,8-naphthalic anhydride has been found to have various biochemical and physiological effects, including the inhibition of prostaglandin and leukotriene synthesis, which are involved in the inflammatory response. 4-Methoxy-1,8-naphthalic anhydride has also been found to reduce the levels of proinflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, 4-Methoxy-1,8-naphthalic anhydride has been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-Methoxy-1,8-naphthalic anhydride has several advantages for use in lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, 4-Methoxy-1,8-naphthalic anhydride has some limitations, including its low solubility in water, which makes it difficult to use in aqueous solutions. Additionally, 4-Methoxy-1,8-naphthalic anhydride has a relatively short half-life, which may limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for research on 4-Methoxy-1,8-naphthalic anhydride. One area of interest is the development of new drugs based on the structure of 4-Methoxy-1,8-naphthalic anhydride, which may have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methoxy-1,8-naphthalic anhydride and its potential applications in the treatment of various diseases. Finally, research on the synthesis and modification of 4-Methoxy-1,8-naphthalic anhydride may lead to the development of new compounds with improved properties.

Synthesis Methods

4-Methoxy-1,8-naphthalic anhydride can be synthesized through various methods, including the reaction of 4-methoxyphthalic anhydride with acetic anhydride or acetic acid in the presence of a catalyst such as sulfuric acid. Other methods involve the reaction of 4-methoxyphthalic acid with acetic anhydride in the presence of a dehydrating agent such as phosphorus pentoxide.

Scientific Research Applications

4-Methoxy-1,8-naphthalic anhydride has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of various diseases. 4-Methoxy-1,8-naphthalic anhydride has also been found to exhibit antitumor activity and has been investigated for its potential use in cancer therapy.

properties

IUPAC Name

8-methoxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c1-16-10-6-5-9-11-7(10)3-2-4-8(11)12(14)17-13(9)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWLNOVKOIIIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1,8-naphthalic anhydride

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